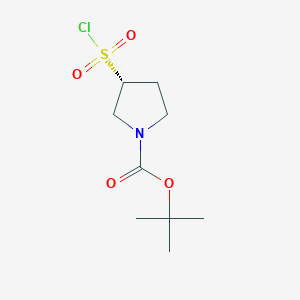![molecular formula C11H14N2O B1434686 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane CAS No. 1779128-70-9](/img/structure/B1434686.png)
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane
Vue d'ensemble
Description
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a pyridine ring attached to an azaspiroheptane core. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.
Mécanisme D'action
Mode of Action
The exact mode of action of 6-(Pyridin-2-yloxy)-2-azaspiro[3It’s worth noting that pyrimidinamine derivatives, which share structural similarities with this compound, are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death.
Result of Action
The molecular and cellular effects of 6-(Pyridin-2-yloxy)-2-azaspiro[3If it acts similarly to other pyrimidinamine derivatives, it may lead to cell death due to the disruption of mitochondrial function .
Analyse Biochimique
Biochemical Properties
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl 4-hydroxylases, which are crucial in the biosynthesis of collagen . The interaction with these enzymes suggests that this compound could influence the structural integrity and function of collagen, thereby impacting tissue repair and fibrosis processes. Additionally, this compound may interact with other biomolecules, potentially affecting various metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can modulate the Hedgehog signaling pathway, which is vital for cell differentiation and proliferation . By affecting this pathway, this compound may alter cellular functions, including growth and repair mechanisms. Furthermore, its impact on gene expression could lead to changes in the production of key proteins involved in cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as collagen prolyl 4-hydroxylases, by binding to their active sites . This inhibition can lead to a decrease in collagen synthesis, which may have therapeutic implications for conditions characterized by excessive collagen deposition, such as fibrosis. Additionally, the compound’s ability to modulate gene expression suggests that it may interact with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing fibrosis and improving tissue repair . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential toxicity to vital organs. These findings underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with collagen prolyl 4-hydroxylases, for example, affects the biosynthesis of collagen, a key structural protein in the extracellular matrix. Additionally, its influence on gene expression may alter the activity of metabolic enzymes, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and stability, which determine its ability to penetrate cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and the nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to these compartments. By localizing to these sites, this compound can interact with key biomolecules involved in protein synthesis, folding, and gene regulation, thereby influencing cellular function and homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane typically involves the reaction of pyridine derivatives with azaspiroheptane precursors. One common method includes the use of pyridine-2-ol as a starting material, which undergoes nucleophilic substitution with a suitable azaspiroheptane derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with non-coplanar exit vectors, used in various bioactive compounds.
6-methylisocytosine: A pyrimidine derivative with similar structural features, used in medicinal chemistry.
Uniqueness
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane stands out due to its spirocyclic structure combined with a pyridine ring, which provides unique steric and electronic properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
6-pyridin-2-yloxy-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-4-13-10(3-1)14-9-5-11(6-9)7-12-8-11/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWBRNEURDCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


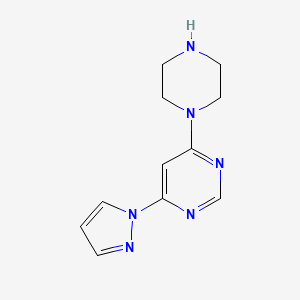
![4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434604.png)
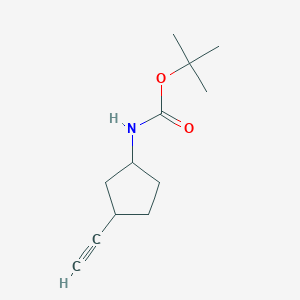
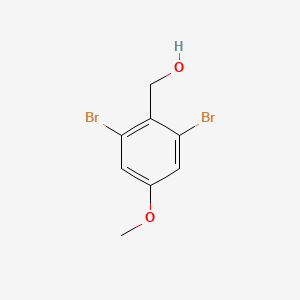
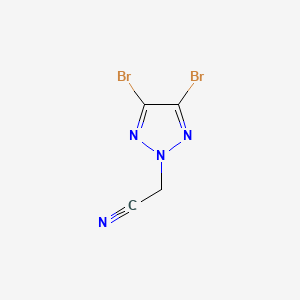
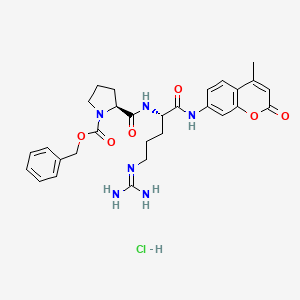
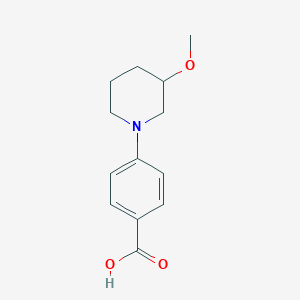
![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)
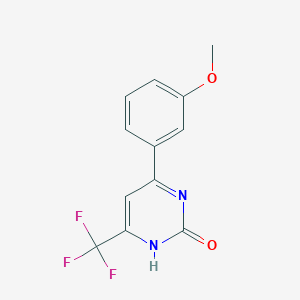

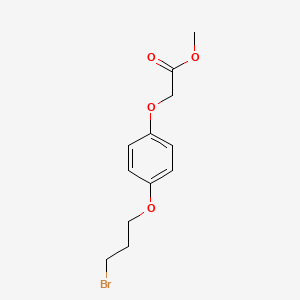
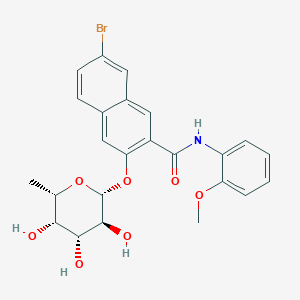
![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
